Cas no 107072-30-0 (2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-)

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- structure
107072-30-0 structure
Product name:2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-
CAS No:107072-30-0
MF:C12H12N2OS
MW:232.301481246948
CID:158363
PubChem ID:736367

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-
    • 2-pyrimidinethiol, 4-(4-methoxyphenyl)-6-methyl-
    • 4-(2-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
    • 107072-30-0
    • AKOS001610894
    • SR-01000416798
    • 4-(Methoxyphenyl)-6-methyl-2(1H)-pyrimidinethione
    • AKOS002284042
    • 4-(4-methoxyphenyl)-6-methyl-2-pyrimidinethiol
    • SR-01000416798-1
    • 4-(4-methoxyphenyl)-6-methylpyrimidine-2-thiol
    • 4-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
    • AB00087044-01
    • DTXSID70910228
    • CCG-303934
    • EU-0003200
    • 2(1H)-Pyrimidinethione, 4-(methoxyphenyl)-6-methyl-
    • Z57111743
    • AKOS022429673
    • 2-Mercapto-4-(methoxyphenyl)-6-methylpyrimidine
    • Inchi: InChI=1S/C12H12N2OS/c1-8-7-11(14-12(16)13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16)
    • InChI Key: MVSRDCNZGBIDCH-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C2C=C(C)NC(=S)N=2)C=C1

Computed Properties

  • Exact Mass: 232.06716
  • Monoisotopic Mass: 232.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.7Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 33.62

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